27-Norcholestanehexol
Description
Structure
3D Structure
Properties
CAS No. |
91999-66-5 |
|---|---|
Molecular Formula |
C26H46O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxyheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C26H46O6/c1-14(4-7-20(29)22(31)13-27)17-5-6-18-24-19(12-23(32)26(17,18)3)25(2)9-8-16(28)10-15(25)11-21(24)30/h14-24,27-32H,4-13H2,1-3H3/t14-,15+,16-,17-,18+,19+,20?,21-,22?,23+,24+,25+,26-/m1/s1 |
InChI Key |
PYLPANOYZCSFOX-UCIVWCSPSA-N |
SMILES |
CC(CCC(C(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(C(CO)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Other CAS No. |
91999-66-5 |
physical_description |
Solid |
Synonyms |
27-N-5-CH 27-nor-5beta-cholestane- 3alpha,7alpha,12alpha,24alpha,24xi,25xi,26-hexol 27-norcholestane-3,7,12,24,25,26-hexol |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 27 Norcholestanehexol
Origin from Cholesterol Metabolism
The synthesis of 27-Norcholestanehexol is a direct consequence of cholesterol catabolism. It is considered an intermediate product of cholesterol metabolism, specifically within the pathways designed to convert cholesterol into more excretable forms. nih.gov
The primary route for bile acid synthesis from cholesterol is known as the "classic" or "neutral" pathway. However, a second major route, known as the "alternative" or "acidic" pathway, also exists, and it is within this pathway that this compound emerges as a key intermediate. ontosight.ainih.gov This compound is specifically considered a metabolite in secondary bile acid biosynthesis. nih.govresearchgate.net The alternative pathway is initiated by the hydroxylation of the cholesterol side chain, leading to oxysterols that are subsequently converted to bile acids. nih.govyoutube.com The presence of this compound in urine and bile reflects the activity of this alternative metabolic route. hmdb.ca
Involvement in Cholesterol Elimination Pathways
Enzymatic Transformations and Key Enzymes
The biosynthesis of bile acids from cholesterol is a multi-step process catalyzed by a series of cytochrome P450 (CYP) enzymes located in different cellular compartments. nih.govyoutube.com The formation of this compound and its precursors is governed by specific enzymes within the alternative pathway.
The alternative pathway of bile acid synthesis is initiated by the mitochondrial enzyme Sterol 27-Hydroxylase, encoded by the gene CYP27A1. nih.govyoutube.com This enzyme catalyzes the conversion of cholesterol into 27-hydroxycholesterol (B1664032), a key oxysterol precursor. youtube.comwikipedia.orgfrontiersin.org This initial hydroxylation step is critical as it produces the substrate that will be further metabolized in the pathway that leads to the formation of this compound. nih.govyoutube.com The enzyme CYP27A1 is highly expressed in myeloid cells and plays a crucial role in cholesterol homeostasis. frontiersin.orgnih.gov
Following the initial action of CYP27A1, the resulting oxysterol precursors undergo further modification. A key enzyme in the downstream metabolism is Oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene. nih.govyoutube.com This enzyme is responsible for the 7α-hydroxylation of 27-hydroxycholesterol. nih.govbiorxiv.orguniprot.org This step is a crucial part of the multi-enzyme cascade that ultimately transforms the cholesterol molecule into chenodeoxycholic acid, with this compound being formed as an intermediate metabolite along this pathway. youtube.combiorxiv.org The regulation of CYP7B1 is therefore important in controlling the flow of metabolites through this alternative bile acid synthesis route. nih.gov
| Enzyme | Gene | Location | Function in Pathway | Reference |
|---|---|---|---|---|
| Sterol 27-Hydroxylase | CYP27A1 | Mitochondria | Initiates the alternative pathway by converting cholesterol to the precursor 27-hydroxycholesterol. | nih.govyoutube.com |
| Oxysterol 7α-Hydroxylase | CYP7B1 | Endoplasmic Reticulum | Performs 7α-hydroxylation of oxysterol precursors (e.g., 27-hydroxycholesterol) in downstream metabolism. | nih.govbiorxiv.orguniprot.org |
Sterol 27-Hydroxylase (CYP27A1) in this compound Precursor Formation
Pathways of Glucuronidation and Urinary Excretion of this compound
Once formed, metabolic intermediates like this compound must be eliminated from the body. Bile alcohols are preferentially prepared for removal through glucuronidation. foodb.cahmdb.ca This process involves attaching a glucuronide group to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This conjugation makes the compound significantly more water-soluble, which facilitates its excretion. nih.gov The resulting glucuronidated bile alcohols are then primarily eliminated from the body through urinary excretion. foodb.cahmdb.caplos.org The measurement of the this compound to creatinine (B1669602) ratio in urine can serve as a non-invasive biomarker to assess the integrity of the bile acid synthesis pathway. ontosight.ai
Biological Distribution and Physiologic Significance of 27 Norcholestanehexol
Presence in Mammalian Biofluids and Tissues
Detection in Bile and Urine
27-Norcholestanehexol has been identified as a minor component in the bile and urine of healthy individuals. foodb.cachemfont.ca It is typically excreted in the urine as a glucuronide conjugate. nih.govchemfont.ca The excretion of glucuronidated bile alcohols, such as this compound, is thought to represent an alternative metabolic route for intermediates in the normal biosynthesis of bile acids. nih.govchemfont.ca In certain pathological conditions, such as neonatal cholestasis, there is an increased excretion of these compounds in the urine. nih.gov The analysis of this compound and creatinine (B1669602) in urine samples, often utilizing mass spectrometry, serves as a diagnostic tool for specific genetic disorders affecting bile acid synthesis. ontosight.ai
Quantification in Serum and Feces
The quantification of this compound in serum and feces provides valuable information regarding bile acid metabolism and its potential dysregulation in various diseases. testcatalog.orgresearchgate.net Studies have shown alterations in the levels of this bile alcohol in both serum and fecal samples in conditions such as Irritable Bowel Syndrome (IBS) and Crohn's Disease. nih.govoup.com For instance, one study observed depletions in serum this compound in IBS patients. nih.gov Another study on growing bulls under heat stress showed that supplementation with yeast culture led to changes in serum metabolites, including this compound. frontiersin.org In a study on benign prostatic hyperplasia (BPH), serum levels of this compound were found to be significantly reduced in the BPH group compared to the control group. nih.gov
Fecal metabolomics have also highlighted the presence of this compound. researchgate.net For example, in mice, administration of certain lactobacilli strains led to an upregulation of this compound in serum. nih.gov The collection of both feces and serum, preferably on the same day, is often required for panels assessing bile acid malabsorption. testcatalog.org
Below is a table summarizing the findings on this compound levels in different biological samples and conditions.
| Biological Sample | Condition | Observation |
| Serum | Irritable Bowel Syndrome (IBS) | Depletion of this compound. nih.gov |
| Serum | Growing bulls with yeast culture supplement | Altered levels of this compound. frontiersin.org |
| Serum | Benign Prostatic Hyperplasia (BPH) | Significantly reduced levels of this compound. nih.gov |
| Serum | Mice with Lactobacillus administration | Upregulation of this compound. nih.gov |
| Feces | General metabolomics | Presence of this compound detected. researchgate.net |
Localization within Hepatic, Cellular, and Subcellular Compartments
This compound is endogenously produced and has been localized to hepatic tissue. foodb.cahmdb.ca At the subcellular level, it is found in the cytoplasm and associated with the cell membrane. foodb.ca The localization of molecules within specific cellular and subcellular compartments is crucial for their function, as it dictates their interaction with other molecules and their participation in various cellular processes. nih.govbiorxiv.orgplos.org
Molecular and Cellular Roles
Membrane Stabilization Mechanisms
One of the proposed biological roles of this compound is as a membrane stabilizer. foodb.cahmdb.ca While the precise mechanisms are not fully elucidated, its sterol structure likely allows it to intercalate into lipid bilayers, influencing membrane fluidity and stability. This function is critical for maintaining the integrity and function of cellular membranes.
Functions as a Molecular Messenger and Signaling Molecule
This compound is considered to be a molecular messenger and a signaling molecule. foodb.cahmdb.ca As a signaling molecule, it can participate in intracellular signal transduction cascades. wikipedia.org Second messengers are crucial components of cell signaling pathways, relaying signals from extracellular stimuli to intracellular targets to trigger a variety of cellular responses. wikipedia.orgnih.govnih.gov The role of this compound as a signaling molecule is an active area of research, with its involvement in lipid metabolism pathways being of particular interest. foodb.ca
Hormonal Modulatory Activities
The hormonal modulatory activities of this compound are an emerging area of research, with current understanding largely derived from its association with broader metabolic and signaling pathways identified in metabolomic studies. A key finding is the link between this compound and pathways associated with endocrine resistance. researchgate.net Endocrine resistance refers to the phenomenon where hormone-responsive cancers, such as certain types of breast cancer, stop responding to therapies that target hormonal pathways. nih.govnih.govfrontiersin.orgexplorationpub.com
In studies analyzing the metabolic profiles of colorectal cancer, KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis identified secondary bile acid biosynthesis and endocrine resistance as the most significant metabolic pathways where this compound was noted as a relevant metabolite. researchgate.net This suggests a potential, though indirect, role for the compound in the complex signaling networks that contribute to the development of resistance to hormone-targeted therapies.
While direct binding studies of this compound to specific hormone receptors are not extensively documented, the activities of structurally related oxysterols, such as 27-hydroxycholesterol (B1664032) (27HC), offer a potential framework for its mechanisms. 27HC, an abundant cholesterol metabolite, is known to function as an endogenous selective estrogen receptor modulator (SERM). mdpi.comnih.gov It can bind to estrogen receptors (ERs), such as ERα, and modulate their activity. nih.gov For instance, 27HC has been shown to bind to the G protein-coupled estrogen receptor (GPER), inducing the proliferation of estrogen receptor-negative breast cancer cells. nih.gov This action is mediated through signaling pathways like ERK1/2 and NFκB. nih.gov Given that steroid hormones are synthesized from cholesterol and act by binding to specific nuclear or cytosolic receptors, the structural similarity of this compound to these molecules suggests it may participate in similar signaling cascades. creative-diagnostics.comfrontiersin.orgebi.ac.uk However, further research is required to determine if this compound directly binds to and modulates hormone receptors in a similar fashion to 27HC.
The table below summarizes findings from a metabolomics study that identified this compound in the context of pathways relevant to hormonal activity.
| Context | Associated Finding | Metabolite | Significance | Source |
|---|---|---|---|---|
| Colorectal Cancer Metabolomics | KEGG Enrichment Analysis | This compound | Associated with "Secondary bile acid biosynthesis" and "Endocrine resistance" pathways. | researchgate.net |
Interplay with Lipid Metabolism and Adipocyte Function
This compound, as a bile acid metabolite, is intrinsically linked to lipid metabolism. Bile acids are critical for the digestion and absorption of dietary fats and are synthesized from cholesterol. The regulation of lipolysis—the breakdown of triacylglycerol (TAG) stored in adipocytes into free fatty acids and glycerol—is a highly controlled process essential for maintaining energy homeostasis. nih.govgenome.jpwikipedia.org This process involves key enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govscielo.br
The function of adipocytes extends beyond simple energy storage; they are dynamic endocrine cells that secrete various adipokines, influencing systemic metabolism. nih.gov Dysfunctional adipose tissue can lead to altered lipid metabolism and contribute to metabolic diseases. nih.govfrontiersin.org The storage of neutral lipids occurs in specialized organelles called lipid droplets, which are central to lipid homeostasis. nih.govd-nb.infoyoutube.com The size, number, and protein coating of these droplets are tightly regulated. youtube.comnih.gov For example, the fat-specific protein 27 (FSP27) is a key lipid droplet protein that promotes triglyceride accumulation and negatively regulates lipolysis by interacting with ATGL. scielo.brnih.gov
Direct research on the specific effects of this compound on adipocyte function and lipolysis is limited. However, metabolomic studies have detected its presence in contexts of altered lipid metabolism. One study on Crohn's disease noted that dysfunctional mesenteric adipose tissue, characterized by impaired lipid storage and lipolysis, showed altered levels of various metabolites, including this compound.
Furthermore, the related cholesterol metabolite, 27-hydroxycholesterol (27HC), has been shown to directly impact adipose tissue. Studies have found that 27HC promotes adiposity by increasing body fat mass and induces inflammatory gene expression in visceral white adipose tissue. researchgate.net This effect was observed to be dependent on estrogen receptor α. researchgate.net While these findings relate to 27HC, they highlight the potential for cholesterol derivatives to play a significant role in modulating adipocyte biology and lipid metabolism. The precise role of this compound in these processes remains an area for future investigation.
The table below presents data from a study where this compound was identified in an analysis related to adipose tissue.
| Study Context | Sample Type | Metabolite Identified | Associated Condition | Source |
|---|---|---|---|---|
| Adipose Tissue Macrophage Subpopulations | Not Specified | This compound | Health and Obesity | researchgate.net |
Analytical Methodologies for 27 Norcholestanehexol Profiling
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating 27-Norcholestanehexol from other related sterols and metabolites. The choice between liquid and gas chromatography depends on the analyte's properties and the specific goals of the analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of bile acids and related compounds like this compound, which are non-volatile and thermally labile. mdpi.comlabmanager.com The separation is typically achieved on reverse-phase columns, most commonly C18 columns, which separate compounds based on their hydrophobicity. sigmaaldrich.comlcms.cz Since unconjugated bile acids and alcohols often lack a strong chromophore for UV detection, derivatization is a common strategy. nih.gov For instance, phenacyl esters can be formed to allow for UV detection at 254 nm. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for detection without derivatization. lcms.cz The method's validation often involves comparing HPLC results with those from mass spectrometry techniques to ensure accuracy. nih.gov
| Parameter | Typical Conditions for Bile Acid Analysis | Reference |
|---|---|---|
| Column | Reverse-phase, e.g., Ascentis® Express C18 or InfinityLab Poroshell 120 EC-C18 | sigmaaldrich.comlcms.cz |
| Mobile Phase | Gradient elution with Methanol (B129727)/Acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid | lcms.czresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netplos.org |
| Detection | UV (post-derivatization) or Evaporative Light Scattering Detector (ELSD) | lcms.cznih.gov |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction | sigmaaldrich.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the comprehensive profiling of sterols. nih.govnih.gov For compounds like this compound, which are not inherently volatile, a crucial derivatization step is required prior to analysis. mdpi.com This typically involves trimethylsilylation, where active hydrogens on hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility and thermal stability. nih.govnih.gov The derivatized sterols are then separated on a capillary GC column, such as a HP-5MS, before being detected by a mass spectrometer. nih.govfrontiersin.org GC-MS allows for the identification of metabolites based on their characteristic retention times and mass fragmentation patterns, enabling the clear separation and identification of numerous sterol intermediates in a single run. nih.gov
| Parameter | Typical Conditions for Sterol Profiling | Reference |
|---|---|---|
| Derivatization | Silylation with agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | nih.govmdpi.com |
| Column | HP-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) | frontiersin.org |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | frontiersin.org |
| Injector Temperature | ~280°C | frontiersin.org |
| Oven Program | Temperature gradient, for example, from 60°C to 300°C to elute a wide range of sterols | frontiersin.org |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry Approaches for Identification and Quantification
Mass spectrometry (MS) is indispensable for the definitive identification and sensitive quantification of this compound. When coupled with liquid chromatography, it provides the selectivity and sensitivity needed for complex biological samples. mdpi.complos.org
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a gold-standard method for quantifying sterols and bile acids due to its superior sensitivity and specificity. mdpi.comnih.gov A typical protocol involves initial sample preparation using solid-phase extraction (SPE) to remove interfering substances like cholesterol and enrich the analytes of interest. nih.govresearchgate.net The extract is then injected into an LC system, often using a C18 column for separation. nih.gov Detection is performed with a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This mode enhances selectivity by monitoring a specific precursor-to-product ion transition for each analyte, allowing for accurate quantification even at low concentrations. mdpi.com
For high-resolution and accurate mass analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is employed. researchgate.net UPLC systems use columns with smaller particle sizes (e.g., sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. frontiersin.org The Q-TOF mass analyzer provides high-resolution mass spectra, enabling the determination of elemental compositions and the confident identification of unknown metabolites. researchgate.netnih.gov This technique is particularly valuable in untargeted metabolomics studies to discover and identify novel biomarkers, including sterol lipids like this compound, in various biological matrices. researchgate.netnih.gov
| Parameter | Typical UPLC-Q-TOF-MS Conditions | Reference |
|---|---|---|
| LC System | ACQUITY UPLC System | jmb.or.kr |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | frontiersin.orgjmb.or.kr |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | jmb.or.kr |
| Flow Rate | ~0.4 mL/min | jmb.or.kr |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) MS | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode | frontiersin.org |
| Data Acquisition | Full scan mode over a mass range (e.g., m/z 200-1500) | jmb.or.kr |
Electrospray Ionization (ESI) is the most common ionization source for the LC-MS analysis of bile alcohols and oxysterols because it is a soft ionization technique suitable for polar and thermally labile molecules. nih.govillinois.edu ESI operates at atmospheric pressure, generating multiply charged ions from analyte solutions, which makes it possible to analyze large molecules with mass analyzers that have a limited mass-to-charge ratio range. illinois.edu For sterol analysis, ESI is typically operated in positive ion mode. nih.gov The addition of a small amount of acid, such as formic acid, to the mobile phase helps to promote protonation ([M+H]+) of the analyte, thereby enhancing the signal intensity. illinois.edu Derivatization can also be used to improve ESI efficiency and to generate characteristic fragmentation patterns in MS/MS experiments, which aids in the structural elucidation of isomers. nih.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a critical first step in the analysis of this compound from complex biological matrices such as plasma, serum, tissues, and cells. creative-proteomics.comnih.gov The primary goals are to isolate the analyte of interest, remove interfering substances like proteins and abundant lipids, and concentrate the sample to detectable levels. biotage.comphenomenex.com
Protein precipitation is a common and straightforward technique used to remove proteins from biological samples, which can interfere with subsequent analysis. biotage.com This method typically involves the addition of an organic solvent, such as methanol or acetonitrile, to the sample. biotage.comresearchgate.net The solvent disrupts the protein structure, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for further processing. biotage.comresearchgate.net While simple and cost-effective, protein precipitation provides minimal cleanup and may not be sufficient for all applications. biotage.com For more complex analyses, it is often used in conjunction with other cleanup techniques. researchgate.net
Table 1: Comparison of Protein Precipitation Solvents
| Solvent | Ratio (Solvent:Sample) | Advantages | Disadvantages |
| Methanol | Typically 3:1 to 10:1 | Inexpensive, effective for many proteins | May not precipitate all proteins, potential for analyte co-precipitation |
| Acetonitrile | Typically 3:1 to 10:1 | Efficient protein removal, can provide a cleaner extract than methanol | More expensive than methanol, may not be compatible with all downstream analyses |
This table provides a general overview. Optimal conditions may vary depending on the specific sample matrix and analytical method.
Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective isolation and purification of oxysterols, including this compound, from biological samples. nih.govmdpi.comnih.gov SPE utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte of interest while allowing interfering compounds to pass through. nih.gov The retained analyte can then be eluted with a different solvent.
For oxysterol analysis, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.gov These cartridges can effectively separate less polar compounds like cholesterol from more polar oxysterols. nih.gov This separation is crucial as the high abundance of cholesterol can lead to the formation of interfering artifacts through autoxidation during sample preparation. nih.gov In some protocols, a two-step SPE process is used to first remove cholesterol and then to remove excess derivatization reagents, ensuring a clean sample for analysis. nih.gov The choice of SPE sorbent and elution solvents is critical for achieving good recovery and purity of the target analyte. nih.govnih.gov
Table 2: Common SPE Sorbents for Oxysterol Analysis
| Sorbent Type | Mechanism | Typical Application |
| C18 (Reversed-Phase) | Hydrophobic interactions | Separation of cholesterol from oxysterols |
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balanced | Removal of derivatization reagents, good recovery of polar analytes |
| Silica (Normal-Phase) | Adsorption | Separation of nonpolar compounds from sterols |
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comkochmodular.comthermopedia.com For the extraction of sterols and oxysterols, LLE is often employed to separate these lipophilic molecules from the aqueous components of biological samples. nih.govlipidmaps.org
A common LLE procedure for lipid extraction is the Bligh-Dyer method, which uses a mixture of chloroform (B151607) and methanol. nih.govlipidmaps.org The sample is homogenized in this solvent mixture, leading to the extraction of lipids into the organic phase. After adding water or a buffer and centrifuging, the mixture separates into two layers, with the lipids, including this compound, partitioned into the lower organic layer. lipidmaps.org This organic layer can then be collected, dried, and reconstituted in a suitable solvent for analysis. lipidmaps.orgepa.gov The efficiency of LLE depends on factors such as the choice of solvents, the solvent-to-sample ratio, and the pH of the aqueous phase. phenomenex.comnih.gov
Table 3: Overview of LLE in this compound Analysis
| Technique | Principle | Common Solvents | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. phenomenex.com | Chloroform, Methanol, Hexane, Isopropanol. mdpi.comlipidmaps.org | Solvent selection, pH adjustment, potential for emulsion formation. phenomenex.comkochmodular.com |
This table provides a general overview of LLE for sterol analysis. Specific protocols can vary significantly.
Solid-Phase Extraction (SPE) Procedures
Untargeted and Targeted Metabolomics in this compound Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an invaluable tool in this compound research. frontiersin.orge-enm.org Both untargeted and targeted approaches are utilized to gain insights into its metabolism and biological roles.
Untargeted metabolomics aims to comprehensively analyze all detectable metabolites in a sample without a preconceived bias. frontiersin.orgresearchgate.net This hypothesis-generating approach is particularly useful for discovering novel biomarkers and identifying metabolic pathways affected by changes in this compound levels. frontiersin.orgsemanticscholar.orgnih.gov In studies involving this compound, untargeted metabolomics has been used to identify alterations in metabolic profiles in various physiological and pathological conditions. nih.govoup.comnih.gov For instance, untargeted analysis has revealed changes in the levels of this compound in the context of Crohn's disease and in response to cardiac resynchronization therapy. nih.govoup.com The general workflow for untargeted metabolomics involves sample preparation, data acquisition using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), and extensive data analysis to identify and quantify metabolites. frontiersin.orgresearchgate.net
Targeted metabolomics , in contrast, focuses on the quantitative analysis of a specific, predefined set of metabolites. e-enm.org This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. e-enm.org In the context of this compound research, targeted metabolomics is employed to accurately measure the concentration of this and other related bile alcohols and oxysterols. nih.govsurrey.ac.uk This is crucial for validating findings from untargeted studies and for detailed investigations into specific metabolic pathways. nih.gov Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of targeted sterol analysis, providing the necessary selectivity and sensitivity for quantifying these low-abundance molecules. creative-proteomics.com
Table 4: Comparison of Untargeted and Targeted Metabolomics
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Goal | Comprehensive profiling of all detectable metabolites | Quantitative analysis of specific, predefined metabolites |
| Approach | Hypothesis-generating | Hypothesis-driven |
| Selectivity | Lower | Higher |
| Sensitivity | Generally lower | Generally higher |
| Data Analysis | Complex, involves metabolite identification | More straightforward, focused on quantification |
| Application in this compound Research | Biomarker discovery, pathway analysis. nih.govoup.com | Accurate quantification, validation of untargeted findings. nih.govsurrey.ac.uk |
This table provides a comparative overview of the two main metabolomics strategies used in the study of this compound.
Chemical Synthesis and Derivatization Strategies for Norcholestane Polyols
Total Synthesis Approaches to Related Cholestane (B1235564) and Norcholestane Scaffolds
The total synthesis of a complex steroid nucleus is a landmark achievement in organic chemistry. While a direct total synthesis of 27-norcholestanehexol is not prominently documented, the strategies developed for related cholestane and norcholestane frameworks provide a clear blueprint. These syntheses are broadly categorized by the sequence in which the characteristic four-ring (A, B, C, D) system is assembled.
A powerful and widely used strategy for constructing the steroid core is the Diels-Alder reaction, a type of [4+2] cycloaddition that reliably forms six-membered rings with excellent stereochemical control. nih.govwikipedia.org This reaction has been a cornerstone in steroid synthesis for decades and can be employed to form the A, B, or C rings of the tetracyclic system. thieme-connect.com For instance, a common approach involves the reaction of a diene with a dienophile to construct the BC ring system, followed by the annulation of the A and D rings. The versatility of this reaction allows chemists to introduce various functionalities that can be later elaborated into the desired hydroxyl groups. nih.govthieme-connect.comresearchgate.net
Another biomimetic approach involves polyene cyclization, which mimics the natural biosynthesis of lanosterol (B1674476) from (3S)-2,3-oxidosqualene. libretexts.orgnih.gov In the laboratory, this complex cascade is typically initiated by a Lewis acid, which promotes a series of intramolecular additions to form the fused ring system in a single, remarkable step. nih.govresearchgate.net While controlling the stereochemistry of multiple new centers is a significant challenge, this method offers an efficient route to the core steroid scaffold. baranlab.org
More recent innovations in catalysis have further expanded the synthetic chemist's toolkit. Palladium-catalyzed dearomatization-cyclization reactions, for example, have been used to concisely generate 6,6,6,5-tetracyclic steroid cores from simple starting materials. scispace.comresearchgate.net Similarly, metallacycle-mediated annulative cross-couplings provide novel pathways for assembling the C/D ring system. nih.gov These modern methods often lead to more convergent and efficient syntheses of the fundamental cholestane and norcholestane scaffolds, which can then be functionalized to access complex polyols.
| Synthesis Strategy | Key Reaction Type | Rings Formed/Application | Reference |
| Diels-Alder Approach | [4+2] Cycloaddition | Construction of A, B, or C rings | nih.govthieme-connect.com |
| Polyene Cyclization | Cationic Cascade | Biomimetic formation of the tetracyclic core | libretexts.orgnih.gov |
| Palladium Catalysis | Dearomatization-Cyclization | Convergent synthesis of the 6,6,6,5-core | scispace.comresearchgate.net |
| Metallacycle-Mediated Coupling | Annulative Cross-Coupling | Construction of the C/D ring system | nih.gov |
Regioselective and Stereoselective Functionalization Techniques in Sterol Synthesis
Once the fundamental norcholestane scaffold is obtained, the precise installation of multiple hydroxyl groups, as seen in this compound, becomes the primary challenge. This requires highly regioselective and stereoselective functionalization reactions.
Epoxidation is a key transformation for introducing oxygen functionality. The stereochemical outcome of epoxidation on the steroidal Δ⁵ double bond is highly dependent on the reagent used.
Peracids , such as meta-chloroperoxybenzoic acid (m-CPBA), typically attack from the less sterically hindered α-face of the steroid, yielding 5α,6α-epoxides as the major product. acs.orgresearchgate.net
In contrast, catalytic systems employing ruthenium complexes , like trans-dioxoruthenium(VI)tetramesitylporphyrin or other novel Ru(II) complexes, can achieve highly β-selective epoxidation, affording 5β,6β-epoxides in high yields. acs.orgrsc.org This selectivity is attributed to a transition state geometry that favors the catalyst's approach from the β-face. rsc.org
The functionalization of the steroid side chain also demands high selectivity. The directed epoxidation of allylic alcohols in the side chain, such as 22-hydroxy-Δ²³-sterols, can be influenced by both the oxidant and the substrate's stereochemistry. For example, vanadium-catalyzed epoxidations can show high diastereoselectivity, which is critical for building the complex stereochemistry of sterol side chains like those found in brassinosteroids. cdnsciencepub.comcdnsciencepub.com
Hydroxylation of unactivated C-H bonds is another critical step. Chemoenzymatic approaches have emerged as powerful tools for this purpose. For instance, a C14α-hydroxylase (CYP14A) has been identified and engineered to be highly regioselective and efficient for introducing a hydroxyl group at the C14 position, a common feature in bioactive steroids. biorxiv.org This enzymatic step can be followed by chemical transformations to install other functionalities. biorxiv.org
Enzymatic acylation and deacylation , often catalyzed by lipases, provide an elegant method for differentiating between multiple hydroxyl groups. nih.govspringernature.com Lipases such as Novozym 435 (from Candida antarctica) can exhibit remarkable regioselectivity, allowing for the protection or deprotection of specific hydroxyl groups on the steroid nucleus or side chain. mdpi.comutupub.fi This enables the synthetic chemist to perform subsequent reactions at a desired position without the need for complex protecting group strategies. nih.govnih.gov
| Technique | Reagent/Catalyst | Position/Selectivity | Reference |
| Epoxidation (α-selective) | m-CPBA | 5α,6α-epoxides from Δ⁵-steroids | acs.orgresearchgate.net |
| Epoxidation (β-selective) | Ruthenium Porphyrin Complexes | 5β,6β-epoxides from Δ⁵-steroids | acs.orgrsc.org |
| Hydroxylation | Engineered CYP14A | C14α-hydroxylation | biorxiv.org |
| Acylation/Deacylation | Lipases (e.g., Novozym 435) | Regioselective protection of -OH groups | nih.govspringernature.com |
Enzymatic Synthesis and Biotransformation of Sterol Intermediates Relevant to this compound Pathways
The biosynthesis of bile acids and related polyhydroxylated sterols from cholesterol provides a roadmap for enzymatic and biotransformation strategies. These biological pathways involve a series of highly selective enzymatic reactions, including hydroxylations and side-chain cleavage, which can be harnessed for synthetic purposes.
The key enzyme family responsible for steroid functionalization is the cytochrome P450 (CYP) monooxygenases . In the biosynthesis of all steroid hormones, the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) catalyzes the conversion of cholesterol to pregnenolone. wikipedia.orgnih.gov This process involves three sequential monooxygenase reactions: two hydroxylations at C22 and C20, followed by the cleavage of the C20-C22 bond. nih.govuniprot.org Another crucial enzyme, CYP27A1, is involved in the bile acid synthesis pathway and can catalyze the hydroxylation of cholesterol at the C26/C27 position. acs.orgnih.gov Defects in this enzyme are associated with cerebrotendinous xanthomatosis, a condition leading to the accumulation of bile alcohols, including tetrols and pentols. nih.govannualreviews.org
Whole-cell biotransformations , particularly using microorganisms from the genus Mycobacterium, are well-established for modifying sterol side chains. These bacteria can be engineered to cleave the sterol side chain to produce valuable steroid intermediates. tandfonline.com While often used to produce C19 and C21 steroids, the underlying enzymatic machinery for side-chain oxidation is directly relevant to the synthesis of norcholestane structures.
The synthesis of bile alcohols closely related to this compound often starts from cholic acid or other bile acids. The intestinal microflora contains a diverse array of bacteria, such as Clostridium and Eubacterium species, that possess enzymes capable of modifying bile acids. nih.govoup.com These biotransformations include deconjugation, oxidation of hydroxyl groups, and 7α-dehydroxylation. oup.comnih.gov Laboratory syntheses can mimic these pathways. For instance, a 26(or 27)-nor-cholestanepentol was synthesized from cholic acid, demonstrating a viable route from abundant natural steroids to these more complex polyols.
| Enzyme/Organism | Transformation | Relevance to this compound | Reference |
| CYP11A1 (P450scc) | Cholesterol side-chain cleavage | Model for C-C bond cleavage in the side chain | wikipedia.orgnih.gov |
| CYP27A1 | Sterol 27-hydroxylation | Key step in bile acid/alcohol synthesis | acs.orgnih.gov |
| Mycobacterium sp. | Sterol side-chain degradation | Production of norcholestane precursors | tandfonline.com |
| Intestinal Microbiota | Bile acid modifications | Transformation of bile acids into polyol precursors | nih.govoup.com |
| Lipases | Regio- and stereoselective acylation | Chemoenzymatic synthesis of polyhydroxylated steroids | nih.govresearchgate.net |
Research on the Interrelationship of 27 Norcholestanehexol with Biological Systems
Gut Microbiome Interactions and Bile Acid Homeostasis
The gut microbiota plays a crucial role in shaping the host's bile acid pool through enzymatic modifications. nih.govnih.gov These interactions directly influence the levels of bile acid intermediates like 27-Norcholestanehexol, impacting the broader enterohepatic circulation and metabolic signaling.
Specific members of the gut microbiota, particularly species from the Lactobacillus genus, are known to possess bile salt hydrolase (BSH) enzymes. nih.govfrontiersin.org These enzymes catalyze the deconjugation of primary bile acids (conjugated in the liver to glycine (B1666218) or taurine), an essential step in the formation of secondary bile acids. frontiersin.orgjmb.or.kr This BSH activity is a key mechanism for bacterial survival in the bile-rich environment of the gut and significantly alters the composition of the host's bile acid profile. frontiersin.orgsrce.hr
Research has demonstrated a direct link between BSH-producing lactobacilli and levels of this compound. A study involving the administration of Lactobacillus reuteri to mice resulted in significant alterations to the bile acid pool in the liver, serum, and distal ileum. nih.gov Notably, one of the upregulated metabolites was this compound, which was identified as an intermediate of cholesterol metabolism. nih.gov This finding suggests that the enzymatic activity of lactobacilli, through their BSH enzymes, can directly influence the metabolic pathways that produce this specific bile alcohol. nih.gov
| Bacterial Species | Key Enzyme | Observed Effect | Metabolic Context | Source |
|---|---|---|---|---|
| Lactobacillus reuteri | Bile Salt Hydrolase (BSH) | Upregulation of this compound levels in mice. | Alteration of the enterohepatic bile acid profile; this compound is an intermediate of cholesterol metabolism. | nih.gov |
Levels of this compound have been correlated with specific microbial and metabolic signatures in various gastrointestinal contexts, particularly in disease. In a study of hepatocellular carcinoma (HCC), metabolomic analysis of fecal samples identified this compound as one of the most enriched metabolites in patients with low total bile acid levels. nih.govresearchgate.net This same group of patients exhibited a distinct gut microbial profile, with an enrichment of bacteria such as Blautia, Ruminococcus_gnavus_group, and Erysipelotrichaceae_UCG-003. nih.gov
Conversely, in a study on irritable bowel syndrome (IBS), serum metabolite profiling revealed a depletion of the bile alcohol this compound in IBS patients compared to healthy controls. cityu.edu.hk This finding highlights that alterations in the level of this compound are not limited to one disease but are a feature of the broader metabolic dysregulation seen in different gastrointestinal disorders. cityu.edu.hk Furthermore, in the context of inflammatory bowel disease (IBD), this compound was identified as a metabolite contributing to the discrimination between Crohn's disease and ulcerative colitis. core.ac.uk
Influence of Lactobacilli and Bile Salt Hydrolases on this compound Levels
Role in Metabolic States and Pathways
As a product of cholesterol metabolism, this compound is intrinsically linked to lipid and sterol metabolic pathways. hmdb.cacmdm.tw Its presence in bile and urine reflects an alternative route for the metabolism of intermediates in the normal biosynthesis of bile acids. hmdb.ca
This compound is classified as a sterol lipid and a bile alcohol. hmdb.cacmdm.tw It functions as an intermediate in the complex enzymatic pathway that converts cholesterol into primary bile acids, a critical process for cholesterol elimination. hmdb.caresearchgate.net The compound is specifically involved in fatty acid and lipid metabolism pathways. foodb.cafoodb.ca Its role as a metabolic intermediate is underscored by its identification as a highly abundant sterol lipid in the muscle-stage larvae of the parasite Trichinella papuae, indicating its relevance across different biological systems. researchgate.net
The synthesis of primary bile acids from cholesterol occurs in the liver. researchgate.netresearchgate.net this compound, as an intermediate in this process, is therefore central to hepatic metabolism. hmdb.ca Its subsequent excretion in bile and modification by intestinal microbiota place it at the crossroads of hepatic and intestinal metabolic activities. hmdb.canih.gov Studies have shown that interventions targeting the gut microbiome, such as the administration of Lactobacillus reuteri, can alter this compound levels, demonstrating the compound's responsiveness to changes in the intestinal environment which in turn affects the enterohepatic circulation of bile acids. nih.gov Fecal metabolomic studies that detect this compound further confirm its involvement in processes within the gastrointestinal tract. nih.govresearchgate.net
Alterations in the levels of this compound have been identified as part of the metabolic signatures of several diseases, often related to genetic disorders of bile acid synthesis or gastrointestinal conditions.
Inherited Metabolic Disorders: Elevated urinary levels of the this compound/Creatinine (B1669602) ratio are used as a biomarker for diagnosing and monitoring certain liver diseases affecting bile acid synthesis, such as cerebrotendinous xanthomatosis (CTX) and Zellweger spectrum disorders. ontosight.ai In patients with sitosterolemia and xanthomatosis, a rare inherited lipid storage disease, substantial quantities of related C26 and C27-bile alcohols have been found in urine and feces, indicating an abnormal bile acid biosynthesis pathway. nih.gov
Hepatocellular Carcinoma (HCC): In a subset of HCC patients characterized by low total bile acids, fecal levels of this compound were significantly enriched. nih.govresearchgate.net
Gastrointestinal Disorders: Serum levels of this compound were found to be depleted in individuals with Irritable Bowel Syndrome (IBS). cityu.edu.hk Additionally, it was part of a metabolomic signature that helped differentiate between Crohn's Disease and Ulcerative Colitis. core.ac.uk
| Disease/Condition | Sample Type | Finding | Clinical Significance | Source |
|---|---|---|---|---|
| Cerebrotendinous Xanthomatosis (CTX), Zellweger Spectrum Disorders | Urine | Elevated this compound/Creatinine ratio. | Biomarker for diagnosis and monitoring of disorders in bile acid synthesis. | ontosight.ai |
| Sitosterolemia and Xanthomatosis | Urine, Feces | Presence of substantial quantities of related C26 and C27-bile alcohols. | Suggests an abnormality of bile acid biosynthesis. | nih.gov |
| Hepatocellular Carcinoma (HCC) | Feces | Enriched in a subgroup with low total bile acids. | Part of a specific microbial-metabolic signature in HCC. | nih.govresearchgate.net |
| Irritable Bowel Syndrome (IBS) | Serum | Depleted levels compared to healthy controls. | Indicates metabolic dysregulation in IBS. | cityu.edu.hk |
| Inflammatory Bowel Disease (IBD) | Not Specified | Contributes to the metabolomic discrimination between Crohn's Disease and Ulcerative Colitis. | Potential biomarker for differentiating IBD subtypes. | core.ac.uk |
Implications in Hepatic and Intestinal Metabolic Processes
Comparative Metabolomics Across Species in Relation to this compound Levels
Comparative metabolomics provides valuable insights into the evolution of biochemical pathways and the physiological adaptations of different species. The study of this compound across various organisms reveals interesting patterns in its distribution and abundance, reflecting diverse metabolic strategies.
Detailed research findings indicate significant variations in the levels of this compound, a C27 bile alcohol, among different species. These differences are rooted in the evolutionary history of bile salt biosynthesis. In early-evolving vertebrates, such as jawless fish and amphibians, C27 bile alcohols are the predominant form of bile salts. nih.gov This suggests that the metabolic pathway producing this compound is an ancient one. In contrast, most mammals primarily synthesize C24 bile acids, with bile alcohols like this compound being minor components. hmdb.ca
A notable example of this variation is observed in a comparative metabolomic study of yaks (Bos grunniens), which are adapted to high-altitude environments, and domestic cattle (Bos taurus), including yellow cattle and dairy cows. This research identified this compound as a differentially expressed metabolite in the serum. The relative concentration of this compound was found to be significantly higher in yaks compared to both yellow cattle and dairy cows. nih.gov This elevation in yaks may be linked to specific metabolic adaptations to hypoxia and oxidative stress at high altitudes.
In the realm of marine life, this compound has been identified in the metabolome of the leopard coral grouper (Plectropomus leopardus). nih.gov Its presence in fish aligns with the evolutionary trend of C27 bile alcohols being more common in non-mammalian vertebrates. nih.gov Further extending its known distribution, this compound has also been detected in marine algae, specifically the seaweed Kappaphycus striatus. The presence of a cholesterol derivative like this compound in an algal species is noteworthy and points to a broader distribution of related metabolic pathways beyond the animal kingdom.
In humans, this compound is recognized as a minor bile alcohol found in bile and urine. hmdb.ca Its levels can be altered in certain pathological conditions. For instance, studies on irritable bowel syndrome (IBS) have reported a depletion of this compound in affected individuals compared to healthy controls. semanticscholar.org Conversely, in a murine model of inflammatory bowel disease, the administration of the probiotic Lactobacillus reuteri led to an upregulation of this compound in the serum. nih.gov
The following interactive table summarizes the comparative findings on this compound levels across different species based on available metabolomic research.
Interactive Data Table: Comparative Levels of this compound Across Species
| Species | Tissue/Fluid | Finding | Fold Change (vs. Control/Comparative Species) | Reference |
| Yak (Bos grunniens) | Serum | Significantly higher levels compared to cattle. | 6.225 (vs. Yellow Cattle) | nih.gov |
| Yellow Cattle (Bos taurus) | Serum | Lower levels compared to yaks. | - | nih.gov |
| Dairy Cow (Bos taurus) | Serum | Lower levels compared to yaks. | - | nih.gov |
| Human (Homo sapiens) | Serum | Depleted in individuals with Irritable Bowel Syndrome (IBS). | Not specified | semanticscholar.org |
| Mouse (Mus musculus) | Serum | Upregulated with Lactobacillus reuteri administration. | Not specified | nih.gov |
| Leopard Coral Grouper (Plectropomus leopardus) | Liver | Elevated in a treatment group. | Not specified | nih.gov |
| Seaweed (Kappaphycus striatus) | - | Identified as a metabolite. | Not applicable |
Advanced Research Perspectives and Methodological Considerations
Integration of Multi-Omics Data in 27-Norcholestanehexol Studies (e.g., Microbiome-Metabolome Correlations)
The study of this compound is increasingly benefiting from the integration of multi-omics data, which combines information from different biological layers like the microbiome and the metabolome. This comprehensive approach provides a more holistic understanding of the compound's role in complex biological systems.
Recent research has highlighted the intricate relationship between the gut microbiome, the host's metabolome, and specific health conditions. nih.govfrontiersin.org In studies of Irritable Bowel Syndrome (IBS), for instance, multi-omics analyses have revealed significant alterations in both the gut microbiota and the serum and fecal metabolomes of patients compared to healthy individuals. nih.govsemanticscholar.org One notable finding in these studies was the depletion of the bile alcohol this compound in the serum of IBS patients. nih.govsemanticscholar.org This suggests a potential link between gut dysbiosis, altered bile acid metabolism involving this compound, and the pathophysiology of IBS. researchgate.net
The interplay between diet, the gut microbiome, and the metabolome is a key area of investigation. nih.govfrontiersin.org Nutrients and dietary components can modulate the composition and function of the gut microbiota, which in turn influences the host's metabolic profile, including the levels of various bile acids like this compound. frontiersin.org For example, studies have shown that specific gut bacteria possess bile salt hydrolase (BSH) activity, which is crucial for the transformation of primary bile acids into secondary bile acids. nih.gov Alterations in the abundance of these bacteria can disrupt the delicate balance of the bile acid pool, potentially affecting the concentrations of less common bile alcohols such as this compound. researchgate.netnih.gov
Furthermore, multi-omic approaches have been employed to understand the effects of interventions, such as the administration of specific probiotics or dietary compounds. mdpi.com These studies track changes in the microbiome and metabolome to elucidate the mechanisms of action. For instance, the administration of certain Lactobacillus strains has been shown to alter the gut microbiome and the serum and fecal metabolomes in mice, impacting lipid and sterol metabolism. nih.gov While not directly focused on this compound, these studies provide a framework for future investigations into how specific microbial interventions might influence its levels.
The integration of microbiome and metabolome data is not limited to gastrointestinal disorders. Research in areas like non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC) has also demonstrated the value of this approach in identifying biomarkers and understanding disease mechanisms. researchgate.net In a study on HCC, metabolomics of fecal samples identified this compound as one of the enriched metabolites in a low total bile acid group, which was associated with altered gut microbes. researchgate.netresearchgate.net
Table 1: Research Findings on this compound from Multi-Omics Studies
| Health Condition | Sample Type | Key Finding Regarding this compound | Associated Factors |
| Irritable Bowel Syndrome (IBS) | Serum | Depletion in IBS patients compared to healthy controls. nih.govsemanticscholar.org | Altered gut microbiome and metabolome. nih.gov |
| Hepatocellular Carcinoma (HCC) | Fecal | Enriched in the low total bile acid group. researchgate.netresearchgate.net | Altered gut microbes. researchgate.netresearchgate.net |
| Benign Prostatic Hyperplasia (BPH) | Serum | Significantly reduced levels in BPH patients. frontiersin.org | Hormonal imbalance, inflammation. frontiersin.org |
Computational Modeling and Theoretical Studies on this compound Reactivity and Interactions
While specific computational modeling and theoretical studies exclusively focused on this compound are not extensively documented in the provided search results, the broader application of these methods in metabolomics and drug discovery provides a clear path for future research. Computational approaches are invaluable for predicting the chemical reactivity and potential biological interactions of metabolites. polyu.edu.hk
Theoretical studies can be employed to understand the structure-activity relationships of bile acids and their derivatives. By modeling the three-dimensional structure of this compound, researchers can predict its binding affinity to various receptors and enzymes. This is particularly relevant for nuclear receptors like the farnesoid X receptor (FXR), which plays a central role in regulating bile acid homeostasis. researchgate.net Computational docking simulations could elucidate whether this compound acts as an agonist or antagonist of FXR or other related receptors, thereby influencing gene expression related to lipid and glucose metabolism.
In the context of multi-omics data, computational modeling can be used to construct and analyze metabolic networks. These networks can integrate data on genes, proteins, and metabolites to provide a systems-level view of how perturbations, such as disease or drug treatment, affect metabolic pathways involving this compound. This can help to generate new hypotheses about its function that can then be tested experimentally.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity of this compound Detection
The accurate detection and quantification of this compound, often present at low concentrations in complex biological matrices, relies on the continuous development of advanced analytical techniques. core.ac.ukjournalwjarr.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone for the analysis of bile acids and other metabolites. journalwjarr.comresearchgate.net
Recent advancements in ultra-performance liquid chromatography (UPLC) have offered improved resolution and shorter analysis times compared to conventional HPLC. nih.gov UPLC-MS/MS methods provide high sensitivity and specificity, enabling the reliable identification and quantification of compounds like this compound in serum, feces, and tissues. nih.govresearchgate.net The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode enhances the selectivity of detection, minimizing interference from other components in the sample.
The development of novel analytical methods also focuses on improving sample preparation techniques to enrich for low-abundance analytes and remove interfering substances. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for this purpose. The choice of extraction solvent and sorbent is critical for achieving high recovery of this compound.
Moreover, there is a growing interest in developing analytical methods that are not only sensitive and specific but also high-throughput and cost-effective. researchgate.net This is particularly important for large-scale clinical and epidemiological studies. The integration of automated sample preparation systems with advanced LC-MS platforms can significantly increase sample throughput.
The quest for enhanced sensitivity also drives innovation in mass spectrometry instrumentation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides accurate mass measurements, which aids in the confident identification of unknown metabolites and provides an additional layer of specificity. polyu.edu.hk
Table 2: Analytical Techniques for this compound Detection
| Technique | Key Features | Application in this compound Analysis |
| UPLC-MS/MS | High sensitivity, specificity, and resolution. nih.gov | Quantification in serum and fecal samples for metabolomics studies. nih.govresearchgate.net |
| HPLC-MS | Robust and widely used for metabolite analysis. | General analysis of bile acids and steroids. |
| HRMS (e.g., Q-TOF) | Accurate mass measurement for confident identification. polyu.edu.hk | Untargeted metabolomics to identify novel metabolites like this compound. polyu.edu.hk |
Future Directions in Elucidating the Full Biological Repertoire and Uncharted Functions of this compound
The current body of research provides intriguing glimpses into the potential biological significance of this compound, but its full repertoire of functions remains largely uncharted. Future research should aim to move beyond correlational studies and delve into the mechanistic roles of this compound.
A key area for future investigation is the precise metabolic pathway leading to the synthesis and degradation of this compound. Identifying the specific enzymes involved in its formation from cholesterol or other bile acid precursors will be crucial. This could involve a combination of in vitro enzyme assays with purified enzymes and in vivo studies using animal models with genetic modifications of candidate enzymes.
Elucidating the direct molecular targets of this compound is another critical step. As mentioned, investigating its interaction with nuclear receptors like FXR, pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR) could reveal its role in regulating gene expression and cellular signaling. Cell-based reporter assays and binding studies will be instrumental in this endeavor.
The potential anti-inflammatory and metabolic regulatory properties of this compound warrant further exploration. Studies have hinted at its involvement in conditions with inflammatory and metabolic components, such as IBS and BPH. nih.govfrontiersin.org Future research using cell culture and animal models of inflammation and metabolic disease will be necessary to determine if this compound has direct therapeutic potential. For instance, a recent study noted that this compound, with its antiobesity properties, could present new opportunities for managing metabolic disorders by potentially influencing lipid metabolism. oup.com
Furthermore, the connection between this compound and the gut microbiome needs to be more clearly defined. Investigating which specific gut microbial species or enzymatic activities are responsible for its production or modification will be a significant step forward. This could be achieved through co-culture experiments with specific bacterial strains and human-derived gut microbial communities.
Finally, the development of specific and potent inhibitors or analogs of this compound could serve as valuable research tools. These molecules would allow for the precise manipulation of its levels in experimental systems, helping to uncover its specific biological functions. This approach could ultimately pave the way for novel therapeutic strategies targeting pathways modulated by this unique bile alcohol.
Q & A
Basic Research Questions
Q. How is 27-Norcholestanehexol detected and quantified in biological samples, and what methodological considerations ensure accuracy?
- Methodological Answer : Detection typically involves liquid chromatography-mass spectrometry (LC-MS) with creatinine normalization to account for urine concentration variability. Key considerations include optimizing column selection (e.g., reverse-phase C18) and ionization parameters to enhance sensitivity for hydroxylated bile alcohols. Calibration curves must use synthetic standards to address matrix effects, and glucuronidase pretreatment may be required to hydrolyze conjugated forms .
Q. What is the physiological role of this compound in cholesterol metabolism, and how can this be experimentally validated?
- Methodological Answer : Its role as a cholesterol elimination intermediate can be studied via isotopic tracer experiments (e.g., administering deuterated cholesterol) followed by timed urine/bile sampling. Knockout models of enzymes like CYP27A1 can clarify biosynthetic pathways. Data should be analyzed against control groups to isolate specific metabolic contributions, with statistical validation of metabolite flux rates .
Advanced Research Questions
Q. What experimental designs are optimal for studying the glucuronidation kinetics of this compound, and how can inter-laboratory variability be minimized?
- Methodological Answer : Use human hepatocyte cultures or recombinant UDP-glucuronosyltransferases (UGTs) to assess enzyme specificity. Kinetic parameters (Km, Vmax) should be derived under controlled pH and co-factor conditions. To reduce variability, standardize cell passage numbers, UGT isoform expression levels, and incubation times. Replicate experiments across independent labs using shared protocols, with Bland-Altman analysis to quantify agreement .
Q. How can contradictory findings regarding urinary concentrations of this compound across populations be resolved?
- Methodological Answer : Conduct a meta-analysis stratified by demographic factors (age, diet, comorbidities) and methodological variables (sample storage conditions, LC-MS configurations). Employ mixed-effects models to identify confounding factors. Follow-up studies should use harmonized protocols, such as standardized fasting states during sample collection and centralized analyte processing .
Q. What are the challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis requires multi-step hydroxylation of norcholestane precursors, with challenges in regioselectivity and epimerization. Use chiral catalysts (e.g., Sharpless dihydroxylation) and monitor reactions via NMR to confirm stereochemistry. Purification via preparative HPLC with chiral columns and validation by X-ray crystallography ensures stereochemical integrity .
Q. How does the structural configuration of this compound influence its interaction with hepatic transporters, and what computational tools can predict these interactions?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to transporters like OATP1B1. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics. Mutagenesis studies on transporter binding pockets can pinpoint critical residues, with free-energy perturbation (FEP) calculations to quantify contribution .
Methodological Considerations for Data Analysis
Q. What statistical approaches are appropriate for analyzing inter-individual variability in this compound excretion rates?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For longitudinal data, use mixed-model ANOVA to account for repeated measures. Principal component analysis (PCA) can identify clusters of metabolic phenotypes linked to excretion patterns .
Q. How should researchers address potential confounding factors when correlating this compound levels with bile acid synthesis disorders?
- Methodological Answer : Use multivariable regression models adjusting for age, renal function, and concomitant medications (e.g., statins). Stratify analyses by disease severity (e.g., CTX vs. mild CYP27A1 mutations) and validate findings via Mendelian randomization to infer causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
